molecular formula C16H22O3 B016346 Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate CAS No. 31197-69-0

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Cat. No. B016346
CAS RN: 31197-69-0
M. Wt: 262.34 g/mol
InChI Key: OKSWMMZQZJBIKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and related compounds involves multiple steps, including Michael-Aldol condensation, asymmetric condensation, and three-component condensation reactions. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a similar compound, was obtained through Michael-Aldol condensation, demonstrating the versatility of synthesis methods for these compounds. Ethyl(S)-α-Hydroxy-α-cyclopentylphenylacetate was synthesized from ethyl phenylglyoxylate and cyclopentanone by asymmetric condensation, showing an overall yield of about 59% (Hernández-Ortega et al., 2001) (Xiang Jiming, 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques like X-ray diffraction. The cyclohexanone core often adopts a chair conformation with attached groups in specific axial and equatorial configurations, as seen in the crystal and molecular structure studies (S. Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including the Lossen rearrangement, which demonstrates their reactivity and potential for creating more complex molecules. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is one such example, showcasing the versatility in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and molecular packing, have been detailed through X-ray crystallography studies. These studies reveal the impact of weak intermolecular interactions on the stability and conformation of these compounds, aiding in understanding their physical behavior and potential applications (M. Kaur et al., 2012).

Scientific Research Applications

Enzymatic and Bioactive Potentials

The bioactive potential of derivatives of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has been a subject of interest. For instance, Chakraborty and Joy (2019) isolated compounds from mollusks, revealing their antioxidant and anti-inflammatory activities, highlighting the potential of derivatives in pharmaceutical applications (Chakraborty & Joy, 2019).

Chemical Reactions and Intermediates

The compound and its derivatives are integral in various chemical reactions. Kurihara et al. (1981) discussed the alkylation of active methylene compounds using alcohols, highlighting the importance of these compounds in synthesizing diverse chemical products (Kurihara et al., 1981). Furthermore, the study by Sato, Inoue, and Ohashi (1974) on the new synthesis of 3-alkyl-2-hydroxy-2-cyclohexen-1-ones, a derivative, emphasizes the compound's role in flavor components and its diverse synthetic pathways (Sato, Inoue, & Ohashi, 1974).

properties

IUPAC Name

ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSWMMZQZJBIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400036
Record name ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

CAS RN

31197-69-0
Record name ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KL Marek, DM Bowen, NR Sims, AN Davison - Life Sciences, 1982 - Elsevier
… -4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate HCI; N-ethyl-3-piperidyl benzilate HCI; N-methyl-3-piperidyl benzilate HCI; dimethylamino-ethyl-2-cyclohexyl-2-hydroxy-2-phenylacetate …
Number of citations: 14 www.sciencedirect.com

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